molecular formula C17H20N2O2S B3881604 5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B3881604
M. Wt: 316.4 g/mol
InChI Key: NVBRCGYFUVHAJB-UHFFFAOYSA-N
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Description

5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a furan ring, a butylsulfanyl group, and a nitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate starting materials under controlled conditions. For instance, the reaction of a furan derivative with a nitrile and a butylsulfanyl compound in the presence of a base can yield the desired dihydropyridine compound. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Industrial methods may also incorporate purification steps like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The furan ring and butylsulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where dihydropyridine derivatives are known to be effective.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving ion channels or enzymes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Nicardipine: Used in the treatment of cardiovascular diseases.

Uniqueness

5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific structural features, such as the furan ring and butylsulfanyl group. These features may confer distinct chemical and biological properties compared to other dihydropyridine derivatives.

Properties

IUPAC Name

5-acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-4-5-9-22-17-13(10-18)16(14-7-6-8-21-14)15(12(3)20)11(2)19-17/h6-8,16,19H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBRCGYFUVHAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 2
5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 3
5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 4
5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 5
5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile
Reactant of Route 6
5-Acetyl-2-butylsulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile

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